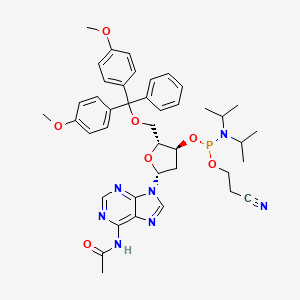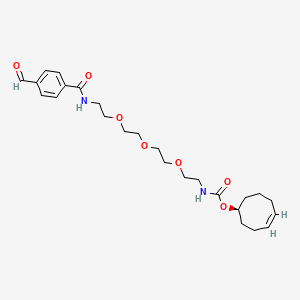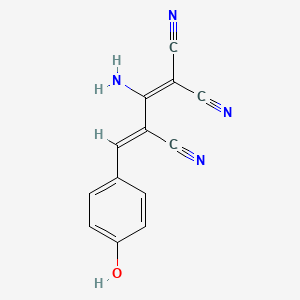
Olaparib-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Olaparib-d8 is a deuterated form of olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor. Olaparib is primarily used in the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of olaparib due to its stability and resistance to metabolic degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Olaparib-d8 involves the incorporation of deuterium atoms into the olaparib molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reaction Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing advanced purification techniques such as chromatography to isolate the deuterated compound.
Quality Control: Ensuring the final product meets the required specifications through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Olaparib-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Olaparib-d8 is extensively used in scientific research due to its enhanced stability and resistance to metabolic degradation. Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of olaparib.
Metabolic Pathway Analysis: Helps in identifying and characterizing the metabolic pathways of olaparib.
Drug Interaction Studies: Used to investigate potential drug-drug interactions.
Cancer Research: Employed in preclinical studies to evaluate the efficacy and safety of olaparib in various cancer models.
Wirkmechanismus
Olaparib-d8, like olaparib, inhibits poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2. These enzymes play a crucial role in DNA repair. By inhibiting PARP, this compound induces the accumulation of DNA damage in cancer cells, leading to cell death. This mechanism is particularly effective in cancer cells with BRCA1 or BRCA2 mutations, which are already deficient in DNA repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Niraparib: Another PARP inhibitor used in cancer treatment.
Rucaparib: A PARP inhibitor with similar applications in oncology.
Talazoparib: Known for its potent PARP inhibition and use in cancer therapy.
Uniqueness of Olaparib-d8
This compound is unique due to its deuterated nature, which provides enhanced stability and resistance to metabolic degradation compared to its non-deuterated counterpart. This makes it a valuable tool in pharmacokinetic and metabolic studies, offering more accurate and reliable data .
Eigenschaften
Molekularformel |
C24H23FN4O3 |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
4-[[3-[4-(cyclopropanecarbonyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)/i9D2,10D2,11D2,12D2 |
InChI-Schlüssel |
FDLYAMZZIXQODN-PMCMNDOISA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1C(=O)C2CC2)([2H])[2H])([2H])[2H])C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F)([2H])[2H])[2H] |
Kanonische SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7R)-1-[(4-fluorophenyl)methyl]-N-[3-[(1R)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11931696.png)
![6-{[(1r)-1-(4-Chlorophenyl)ethyl]amino}-1-Cyclopentyl-1,5-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One](/img/structure/B11931703.png)

![2-Amino-1-[4-(2,5-difluorophenyl)-2-phenyl-2,5-dihydropyrrol-1-yl]-3-methylbutan-1-one](/img/structure/B11931706.png)
![heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11931711.png)



![5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide](/img/structure/B11931749.png)
![1,4-bis[(4E)-5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane dihydrochloride](/img/structure/B11931750.png)
![4-Amino-1-[5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B11931752.png)
![3-[(9Z,19Z,21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid](/img/structure/B11931758.png)
![3-[1-hydroxy-2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecylidene]-1,5-dimethylpyrrolidine-2,4-dione](/img/structure/B11931763.png)

